molecular formula C15H10ClNO2 B13582954 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13582954
M. Wt: 271.70 g/mol
InChI Key: MRUJZWGAGIKELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Chemical Reactions Analysis

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include oxoindoles, dihydroindoles, and halogenated indoles .

Scientific Research Applications

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving cell signaling and gene expression .

Comparison with Similar Compounds

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

1-benzyl-7-chloroindole-2,3-dione

InChI

InChI=1S/C15H10ClNO2/c16-12-8-4-7-11-13(12)17(15(19)14(11)18)9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

MRUJZWGAGIKELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)C(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.